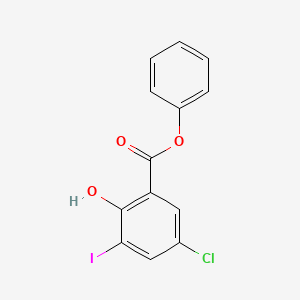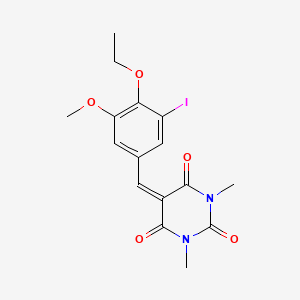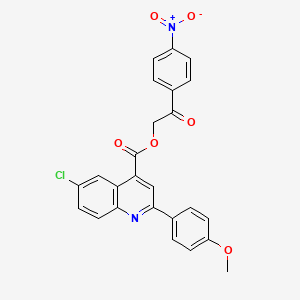
(4-Chlorophenyl)sulfonyl-(3-pyridin-1-ium-1-ylquinoxalin-2-yl)azanide
説明
(4-Chlorophenyl)sulfonyl-(3-pyridin-1-ium-1-ylquinoxalin-2-yl)azanide is a useful research compound. Its molecular formula is C19H13ClN4O2S and its molecular weight is 396.9 g/mol. The purity is usually 95%.
The exact mass of the compound NoName is 396.0447745 g/mol and the complexity rating of the compound is 585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Transportation and Technology : Günthermann, Simpson, and Roggen (2020) discussed the use of a generative adversarial network (GAN) approach for recognizing modes of transportation from smartphone motion sensor data. This research is part of the Sussex-Huawei Locomotion-Transportation (SHL) recognition challenge 2020 by team noname. Their methodology included identifying the smartphone's location on the body and training a location-specific model (Günthermann, Simpson, & Roggen, 2020).
Climate Studies : Schroder (2021) conducted a study on global climate features and their influence on tornado frequency in the U.S. This research quantifies the relationships between precursor SST and SLP variables and localized extremes of CAPE and shear associated with large tornado outbreaks (Schroder, 2021).
Astronomical Observations : Qu, Yurchenko, and Tennyson (2021) provided an accurate line list for nitric oxide, called XABC, covering its pure rotational, vibrational, and rovibronic spectra. This line list is a major update of the ExoMol NOname line list and is useful for the analysis of atmospheric NO on Earth, Venus, or Mars, as well as in other astronomical observations (Qu, Yurchenko, & Tennyson, 2021).
Geographical Information Systems (GIS) : Poi, Samanta, and Sekac (2021) utilized GIS and multi-criteria evaluation techniques to develop a site suitability model for road connectivity in mountainous terrain in Papua New Guinea. This study is particularly focused on the Salt Nomane Karimui District (Poi, Samanta, & Sekac, 2021).
特性
IUPAC Name |
(4-chlorophenyl)sulfonyl-(3-pyridin-1-ium-1-ylquinoxalin-2-yl)azanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2S/c20-14-8-10-15(11-9-14)27(25,26)23-18-19(24-12-4-1-5-13-24)22-17-7-3-2-6-16(17)21-18/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGQSRDPLWXCJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=NC3=CC=CC=C3N=C2[N-]S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: [H]A-585539 is a selective high-affinity agonist for the α7 neuronal nicotinic acetylcholine receptor (nAChR). [] This means it binds to and activates this receptor subtype.
ANone: Activation of α7 nAChRs can influence various cellular processes, including:
- Regulation of interneuron excitability []
- Modulation of neurotransmitter release (both excitatory and inhibitory) []
- Contribution to neuroprotective effects []
- Regulation of calcium influx due to the receptor's high calcium permeability []
A: Yes, studies using a chimeric α7/5-hydroxytryptamine type-3 receptor have shown that the N-terminal domain of the α7 nAChR is sufficient to reproduce the binding pharmacology of [H]A-585539. []
ANone: The provided research abstracts do not consistently disclose the molecular formula, weight, or spectroscopic data for compounds labeled as "NoName." This information is crucial for unambiguous identification and characterization.
A: The composition of Cassia mimosoides var. noname (M.) essential oil changes during storage at both 4°C and 25°C. [] Specific changes include:
- Increase in certain terpenes: Camphene, limonene, α-cedrene, longifolene, β-caryophyllene, γ-elemene, and α-humullene increase during the initial storage phase. []
- Pentanal increase at 25°C: A significant increase in pentanal content is observed at 25°C. []
- Changes in other components: Cineol, terpinen-4-ol, nerol, dehydrocarveol, and thymol increase, while β-elemol, cedrol, and β-eudesmol decrease during storage. []
- Phthalide stability: Phthalides, the predominant components, remain relatively stable at 4°C but increase after the first week at 25°C. []
ANone: The provided abstracts do not contain information related to catalytic properties or applications of any compound labeled "NoName."
A: Researchers used the Schrödinger molecular modeling suite (2020_4) to investigate 2,4-disubstituted imidazopyridines. [] The study involved:
- Atom-based 3D-QSAR modeling: This approach correlated molecular structure with anti-malarial activity. []
- Molecular docking: This technique predicted the binding interactions between the compounds and their biological targets. []
- In-silico ADMET analysis: This assessment predicted the absorption, distribution, metabolism, excretion, and toxicity profiles of the compounds. []
- Ligand-based virtual screening: This method identified potential novel anti-malarial candidates from chemical databases. []
- Theoretical analysis: This analysis likely involved quantum chemical calculations to investigate electronic properties and reactivity. []
A: Researchers employed IBM BIGGMOLI [] in conjunction with a program referred to as "noname" [] for CI calculations. [, ] While the specific details of the "noname" program are not provided, these calculations aimed to determine electronic structures and properties of molecules. [, ]
ANone: The provided research abstracts do not provide details about the stability and formulation strategies for any compound labeled "NoName."
ANone: The provided research abstracts do not offer information on SHE (Safety, Health, and Environment) regulations regarding the compounds.
A: While the provided research abstracts do not detail specific in vitro or in vivo efficacy data for compounds explicitly named "NoName," some studies allude to broader research efforts. For example, research on α7 nAChR agonists like [H]A-585539 points towards their potential in addressing cognitive deficits. [] Further investigation within the original research articles is necessary to uncover specific efficacy data and experimental methodologies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methoxybenzoate](/img/structure/B3693562.png)
![3-(2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B3693571.png)

![3-{2-[(4-acetylphenyl)amino]-1,3-thiazol-4-yl}-6-chloro-2H-chromen-2-one](/img/structure/B3693580.png)
![4-(4-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B3693585.png)
![7-[(4-methoxybenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one](/img/structure/B3693594.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B3693597.png)
![2-({[4-(9H-fluoren-9-yl)-1-piperazinyl]imino}methyl)benzoic acid](/img/structure/B3693603.png)
![8-Methoxy-3-(6-methylimidazo[2,1-b][1,3]benzothiazol-2-yl)chromen-2-one](/img/structure/B3693608.png)


![4-[(2-bromobenzylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3693661.png)
![Methyl 4-[({8-methoxy-4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)methyl]-5-methylfuran-2-carboxylate](/img/structure/B3693666.png)
![8-methoxy-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B3693671.png)
